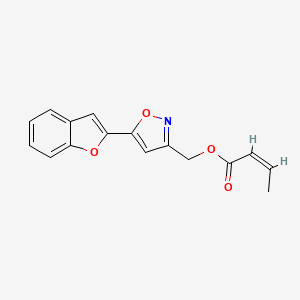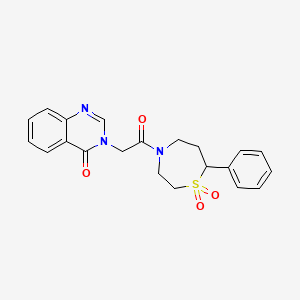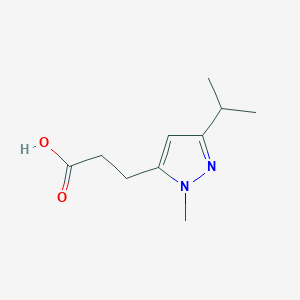![molecular formula C21H20N4O2S2 B2842910 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380342-22-3](/img/structure/B2842910.png)
4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule. It is related to the class of compounds known as pyrazolones . Pyrazolones and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-aminoantipyrine with other reagents. For instance, the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives . Moreover, thiourea derivatives of 4-aminoantipyrine have been reported in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .Molecular Structure Analysis
In the title compound, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An intermolecular C-H⋯O hydrogen bond connects the dimers to each other. An intramolecular C-H⋯O interaction occurs .Chemical Reactions Analysis
The ethanolic solution of 4-(α-chloropropionyl)amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (0.005 mol) and N,N-disubstituted dithiocarbamate (0.005 mol) was refluxed for 1 h. After evaporation of the solvent in vacuo, the product was washed with water and purified by recrystallization from ethanol .Wissenschaftliche Forschungsanwendungen
Coordination with Metals
Research on heterocyclic derivatives similar to the queried compound has shown unusual coordination properties with metals, leading to the synthesis of novel transition and rare-earth metal complexes. These complexes have been studied using various spectroscopic techniques and theoretical modeling, highlighting their potential in material science and catalysis. The formation of these complexes involves distinct metal coordination modes, which may influence their magnetic and electronic properties, thus offering avenues for exploring new materials and catalysts (Kovalchukova et al., 2017).
Utility in Heterocyclic Synthesis
Compounds structurally related to the queried molecule serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines. These derivatives have been characterized by their structural and spectral data, pointing to their utility in developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. The versatility of these compounds in heterocyclic synthesis underscores their importance in organic chemistry and drug discovery processes (Fadda et al., 2012).
Building Blocks for Highly Functionalised Heterocycles
The reactions of similar aminothiazoles have been reported to produce a variety of functionalized heterocycles. These reactions include Knoevenagel condensations and coupling with aromatic diazonium salts, demonstrating the potential of such compounds as versatile building blocks in synthetic organic chemistry. The products of these reactions have a range of applications, from materials science to the synthesis of biologically active molecules (Kaupp et al., 2003).
Metallosupramolecular Structures
Research into structurally related compounds has also led to the development of metallosupramolecular cages. These structures are formed through self-assembly processes involving the coordination of metal atoms with ligands derived from heterocyclic compounds. Such cages have potential applications in molecular recognition, catalysis, and the development of nanoscale materials (Hartshorn & Steel, 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-12-17(20(27)25(23(12)2)13-8-4-3-5-9-13)24-19(26)16-14-10-6-7-11-15(14)29-18(16)22-21(24)28/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYNJTVEPIWDOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(NC3=S)SC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


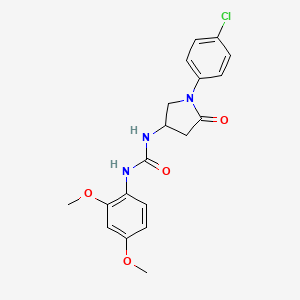
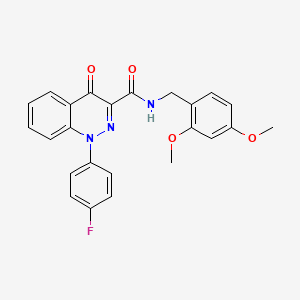
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2842834.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2842838.png)
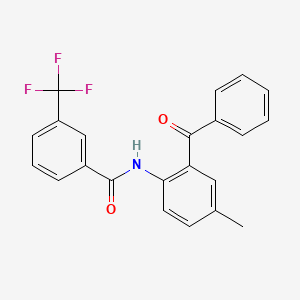
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2842841.png)
![2,5-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2842842.png)

